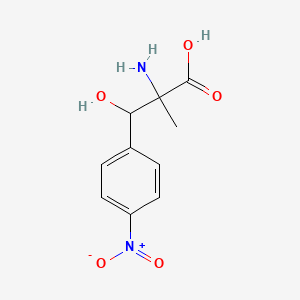
2-Methyl-5-sulfamoylthiophene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-sulfamoylthiophene-3-carboxylic acid is an organic compound with the CAS Number: 1936164-46-3 . It has a molecular weight of 221.26 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2-Methyl-5-sulfamoylthiophene-3-carboxylic acid is 1S/C6H7NO4S2/c1-3-4 (6 (8)9)2-5 (12-3)13 (7,10)11/h2H,1H3, (H,8,9) (H2,7,10,11) . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis
2-Methyl-5-sulfamoylthiophene-3-carboxylic acid is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the sources I have.Applications De Recherche Scientifique
Photo-Oxidation Studies
2-Methyl-5-sulfamoylthiophene-3-carboxylic acid is related to compounds like dibenzothiophene, which undergo photo-oxidation in natural seawater environments. This process leads to the formation of various acidic and non-acidic products, including thiophene derivatives. These reactions are significant for understanding environmental impacts of oil spills and natural degradation processes of such compounds in marine environments (Traulsen, Andersson, & Ehrhardt, 1999).
Organic Synthesis
Thiophene derivatives, akin to 2-Methyl-5-sulfamoylthiophene-3-carboxylic acid, are used in organic synthesis. For example, methyl 3-hydroxythiophene-2-carboxylate undergoes transformations to yield thiophene-2,4-diols and their derivatives. These compounds are essential in the synthesis of various organic molecules, serving as intermediates in chemical reactions (Corral & Lissavetzky, 1984).
Catalysis and Green Chemistry
Compounds structurally similar to 2-Methyl-5-sulfamoylthiophene-3-carboxylic acid, like 2-carbamoylhydrazine-1-sulfonic acid, are used in green chemistry for catalyzing various organic reactions. They offer environmentally friendly alternatives for traditional catalysts, promoting reactions under mild and solvent-free conditions (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).
Environmental Biodegradation
Research has shown that thiophene derivatives, like 2-Methyl-5-sulfamoylthiophene-3-carboxylic acid, are subject to microbial metabolism, leading to the formation of carboxylic acids and sulfones. These transformations are crucial for understanding the environmental degradation and bioremediation of thiophene-based pollutants (Kropp, Gonçalves, Andersson, & Fedorak, 1994).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The associated precautionary statements include recommendations to avoid breathing dust, wash hands thoroughly after handling, and others .
Propriétés
IUPAC Name |
2-methyl-5-sulfamoylthiophene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4S2/c1-3-4(6(8)9)2-5(12-3)13(7,10)11/h2H,1H3,(H,8,9)(H2,7,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGSRYSYFSYHMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)S(=O)(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2807272.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea](/img/structure/B2807273.png)
![N-(furan-3-ylmethyl)-3-methyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2807274.png)

![2-[4-(2-Methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2807276.png)


![7-(4-bromophenyl)-5-phenyl-N-(prop-2-en-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2807279.png)
![N-(3,4-Dimethoxyphenyl)-2-{[2-(3-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2807280.png)

![N-[1-(Cyclohexanecarbonyl)piperidin-4-yl]-2-(4-formylphenoxy)acetamide](/img/structure/B2807283.png)

![1-(3-methoxyphenyl)-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2807287.png)
![4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2807291.png)